2,5-Dichloro-6-methoxy-4-methylquinoline

Antimalarial intermediate synthesis Process chemistry Regioselective chlorination

2,5-Dichloro-6-methoxy-4-methylquinoline (CAS 741233-61-4) is a halogenated quinoline derivative with the molecular formula C₁₁H₉Cl₂NO and a molecular weight of 242.10 g/mol. It belongs to the 4-methylquinoline subclass and is distinguished by the presence of two chlorine atoms at the 2- and 5-positions, a methoxy group at the 6-position, and a methyl group at the 4-position.

Molecular Formula C11H9Cl2NO
Molecular Weight 242.10 g/mol
Cat. No. B11871975
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,5-Dichloro-6-methoxy-4-methylquinoline
Molecular FormulaC11H9Cl2NO
Molecular Weight242.10 g/mol
Structural Identifiers
SMILESCC1=CC(=NC2=C1C(=C(C=C2)OC)Cl)Cl
InChIInChI=1S/C11H9Cl2NO/c1-6-5-9(12)14-7-3-4-8(15-2)11(13)10(6)7/h3-5H,1-2H3
InChIKeyJEHPJMVYFZPTHB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,5-Dichloro-6-methoxy-4-methylquinoline – A Critical Regioselective Intermediate for 8-Aminoquinoline Antimalarial Synthesis


2,5-Dichloro-6-methoxy-4-methylquinoline (CAS 741233-61-4) is a halogenated quinoline derivative with the molecular formula C₁₁H₉Cl₂NO and a molecular weight of 242.10 g/mol . It belongs to the 4-methylquinoline subclass and is distinguished by the presence of two chlorine atoms at the 2- and 5-positions, a methoxy group at the 6-position, and a methyl group at the 4-position. The compound is classified as a pharmaceutical intermediate within the quinoline family and is most prominently documented as the key dichloro intermediate (Compound XXV) in the patented synthesis of Tafenoquine (WR-238605), an FDA-approved 8-aminoquinoline antimalarial agent [1] [2].

Why Generic Quinoline Intermediates Cannot Substitute for 2,5-Dichloro-6-methoxy-4-methylquinoline in Regioselective Syntheses


In-class quinoline intermediates are not functionally interchangeable because the specific 2,5-dichloro-6-methoxy-4-methyl substitution pattern on the quinoline core dictates both the regiochemical outcome of subsequent nucleophilic substitution reactions and the integrity of the final drug scaffold. The two chlorine atoms at positions 2 and 5 exhibit differential reactivity: the 2-chloro substituent is more susceptible to nucleophilic displacement (e.g., by methoxide) than the 5-chloro substituent, enabling a controlled, sequential functionalization strategy that is essential for constructing the 5-chloro-2,6-dimethoxy-4-methylquinoline intermediate en route to Tafenoquine [1] [2]. Simpler analogs such as 2,5-dichloroquinoline (CAS 59412-12-3) lack the 6-methoxy and 4-methyl groups required for the downstream pharmacophore, while the mono-chloro precursor 2-chloro-6-methoxy-4-methylquinoline cannot provide the 5-chloro substituent needed for subsequent nitration and phenoxy coupling steps [2] [3]. Substitution with any of these alternatives would either break the synthetic route entirely or necessitate additional protection/deprotection steps, increasing step count, cost, and impurity burden.

Quantitative Comparative Evidence for 2,5-Dichloro-6-methoxy-4-methylquinoline Against Closest Structural Analogs


Patent-Documented Synthesis Yield of 81.2% for Regioselective 5-Chlorination Enables Process Scalability

US Patent 6,479,660 reports a large-scale chlorination procedure wherein 6-methoxy-4-methyl-2-chloroquinoline (900 g, 4.33 mol) is treated with sulfuryl chloride (646 g, 4.77 mol) in glacial acetic acid at 60–65 °C to afford 2,5-dichloro-6-methoxy-4-methylquinoline in 81.2% isolated yield (978.4 g) with a melting point of 159–160 °C (dec.) [1]. By contrast, the alternative synthesis pathway—where 2,6-dimethoxy-4-methylquinoline is chlorinated at the 5-position—requires two separate steps (methoxylation followed by chlorination) and yields no net regioselectivity advantage, as the 2-position methoxy must ultimately derive from the chlorine at that position [2]. The 81.2% yield is reported from a pilot-scale batch (approximately 1 kg product), demonstrating that the chemistry is robust beyond milligram scale, which is a critical procurement consideration for medicinal chemistry and process development groups.

Antimalarial intermediate synthesis Process chemistry Regioselective chlorination

Differential Chlorine Reactivity Enables Sequential Functionalization Not Achievable with Symmetric Dichloro Analogs

In the Tafenoquine synthesis pathway, the target compound undergoes selective methoxylation: treatment with sodium methoxide (MeONa) in refluxing methanol replaces only the 2-chloro substituent, yielding 5-chloro-2,6-dimethoxy-4-methylquinoline (XXVI) while leaving the 5-chloro intact for subsequent nitration and phenoxy coupling [1] [2]. This regioselectivity arises because the 2-position of quinoline is inherently more electron-deficient and thus more reactive toward nucleophilic aromatic substitution than the 5-position. When the alternative pathway is employed—chlorinating 2,6-dimethoxy-4-methylquinoline with SO₂Cl₂—the same 5-chloro-2,6-dimethoxy product is obtained, but the synthetic sequence loses the ability to exploit the differential reactivity of 2-Cl vs 5-Cl for orthogonal protection or late-stage diversification [1]. A simpler analog such as 2,5-dichloroquinoline (CAS 59412-12-3) possesses two chlorines but lacks the 6-methoxy and 4-methyl substituents, meaning it cannot be used to construct the Tafenoquine core without extensive additional synthetic manipulation .

Nucleophilic aromatic substitution Regioselectivity Quinoline functionalization

Predicted Boiling Point and Molecular Weight Differentiation from the Parent 2,5-Dichloroquinoline Scaffold

The predicted boiling point of 2,5-dichloro-6-methoxy-4-methylquinoline is 363.5 ± 37.0 °C , which is approximately 59.5 °C higher than the experimentally measured boiling point of the simpler analog 2,5-dichloroquinoline (304.0 ± 22.0 °C at 760 mmHg) . The molecular weight difference is also substantial: 242.10 g/mol for the target compound versus 198.05 g/mol for 2,5-dichloroquinoline, a 22.2% increase attributable to the 6-methoxy and 4-methyl substituents . These differences are relevant for distillation-based purification (higher energy input required) and for analytical method development (distinct retention times in GC/HPLC). While these are predicted rather than experimentally determined values for the target compound, they serve as practical guidance for procurement: the compound cannot be assumed to behave similarly to unsubstituted dichloroquinolines during purification or formulation.

Physicochemical property comparison Process engineering Purification optimization

Established CMC Supply Chain Role as Documented Tafenoquine Intermediate Validates Procurement Necessity

The Drug Synthesis Database records exactly one registered synthetic route for which 2,5-dichloro-6-methoxy-4-methylquinoline serves as an intermediate, and that route leads to Tafenoquine succinate (Etaquine, SB-252263, WR-238605) [1]. The route is sourced from the peer-reviewed drug profile by McIntyre et al. (Drugs of the Future, 2003) and the corresponding process patent US 6,479,660 [1] [2]. This establishes a documented chemistry, manufacturing, and controls (CMC) lineage connecting this specific intermediate to an approved drug substance. By comparison, the structurally related intermediate 2-chloro-6-methoxy-4-methylquinoline (CAS 6340-55-2) is primarily documented as a generic quinoline building block and is listed as 'Tafenoquine Impurity 2' rather than as a productive intermediate in the main synthesis pathway [3]. This distinction is critical for procurement in a GMP or GLP environment, where the provenance and regulatory pedigree of an intermediate directly impact its acceptability for use in drug substance manufacturing.

Pharmaceutical supply chain CMC intermediate Drug master file

Purity Specification and Storage Stability Profile from Commercial Suppliers Supports Research-Grade Procurement

Commercial suppliers list 2,5-dichloro-6-methoxy-4-methylquinoline with a minimum purity of 98% (solid powder form), soluble in DMSO, with recommended short-term storage at 0–4 °C and long-term storage at −20 °C . In contrast, the structurally related comparator 5-chloro-2,6-dimethoxy-4-methylquinoline (CAS 189746-19-8) is also a solid but is listed with long-term storage recommendations of 'cool, dry place' by certain suppliers, without the explicit sub-ambient temperature specification that the target compound carries . The target compound's hydrochloride salt form (CAS 189746-18-7) is separately listed with a typical purity of 95% and a molecular weight of 278.6 g/mol . While these are vendor-supplied rather than pharmacopeial specifications, the consistency of the 98% purity claim across multiple suppliers provides a baseline quality expectation that facilitates comparative procurement and reduces the risk of receiving sub-standard material.

Compound purity specification Storage stability Research chemical procurement

High-Value Application Scenarios for 2,5-Dichloro-6-methoxy-4-methylquinoline Based on Quantitative Differentiation Evidence


Process Development and Scale-Up of Tafenoquine and Related 8-Aminoquinoline Antimalarials

The compound is the only published intermediate that enables the regioselective conversion of 2-chloro-6-methoxy-4-methylquinoline to 5-chloro-2,6-dimethoxy-4-methylquinoline in a single operational step with a documented pilot-scale yield of 81.2% [1]. Process chemistry groups developing or optimizing Tafenoquine synthesis should procure this specific intermediate rather than attempting to improvise a route from simpler dichloroquinolines, as the patent literature explicitly ties this compound to an 8-stage synthesis that replaced a previously described 12-stage process for the same API [2].

Medicinal Chemistry Derivatization Exploiting Orthogonal 2-Cl and 5-Cl Reactivity

Research groups exploring structure-activity relationships (SAR) around the 8-aminoquinoline pharmacophore can exploit the differential reactivity of the two chlorine substituents: the 2-chloro can be displaced by a range of nucleophiles (amines, alkoxides, thiols) while the 5-chloro remains available for subsequent nitration and phenoxy coupling [1] [3]. This orthogonal reactivity profile is not available with either the mono-chloro precursor (only one reactive site) or the 2,6-dimethoxy analog (no chlorine handles), making this compound uniquely suited for divergent library synthesis from a single advanced intermediate.

Analytical Reference Standard and Impurity Profiling for Tafenoquine Drug Substance

Given its defined position in the Tafenoquine synthesis pathway (Intermediate XXV), this compound serves as a process-specific reference standard for HPLC impurity profiling and batch-to-batch consistency monitoring during API manufacturing [1] [4]. Its distinct molecular weight (242.10 g/mol) and predicted boiling point (363.5 °C) differentiate it clearly from both the upstream intermediate (2-chloro-6-methoxy-4-methylquinoline, MW 207.66) and the downstream product (5-chloro-2,6-dimethoxy-4-methylquinoline, MW 237.68) in chromatographic systems, facilitating unambiguous peak assignment.

Stability-Indicating Method Development Leveraging Defined Storage Parameters

The explicit long-term storage requirement of −20 °C reported by suppliers suggests that the compound may be prone to degradation under ambient conditions. Analytical development groups can leverage this known stability profile to design forced-degradation studies and establish stability-indicating HPLC methods. This is a practical differentiator from the comparator 5-chloro-2,6-dimethoxy-4-methylquinoline, for which suppliers do not consistently specify sub-ambient storage, implying potentially greater ambient stability but also a less well-characterized degradation pathway.

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